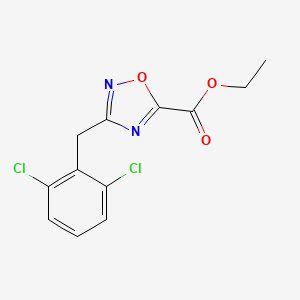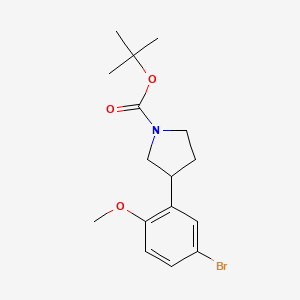![molecular formula C18H25NO5 B13684434 [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate is a chemical compound with the molecular formula C16H23NO5 It is a derivative of tetrahydrofuran and benzoate, featuring a Boc-protected amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification of the tetrahydrofuran derivative with 4-methylbenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. This interaction may involve binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.
Comparación Con Compuestos Similares
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate can be compared with similar compounds such as:
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl benzoate: This compound lacks the methyl group on the benzoate ring, which may affect its reactivity and binding properties.
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-chlorobenzoate: The presence of a chlorine atom on the benzoate ring can introduce different electronic effects and reactivity.
[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-nitrobenzoate:
Propiedades
Fórmula molecular |
C18H25NO5 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C18H25NO5/c1-12-5-7-13(8-6-12)16(20)23-11-15-9-14(10-22-15)19-17(21)24-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,19,21) |
Clave InChI |
GNNKLIKLASBJIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OCC2CC(CO2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)







![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![1,3,4-Oxadiazole, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B13684471.png)
